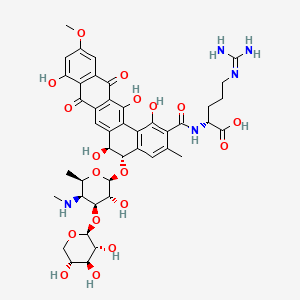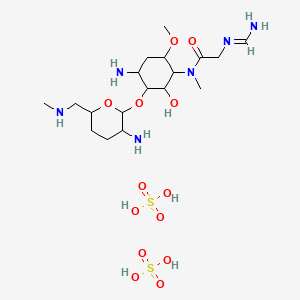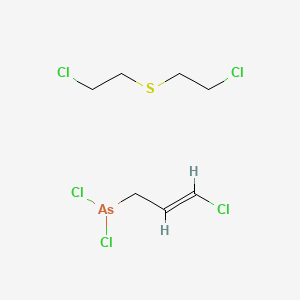
Sodium 1-phenyl-2-aminoethylthiophosphate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is an organophosphorus compound that contains a thiophosphate group attached to a phenyl ring and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate typically involves the reaction of 1-phenyl-2-aminoethanol with thiophosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrated form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiophosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiophosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 1-phenyl-2-aminoethylthiophosphate hydrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 1-phenyl-2-aminoethylthiophosphate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophosphate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and aminoethyl groups may contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Sodium 1-phenyl-2-aminoethylphosphate hydrate: Similar structure but lacks the sulfur atom.
Sodium 1-phenyl-2-aminoethylsulfate hydrate: Contains a sulfate group instead of a thiophosphate group.
Uniqueness: Sodium 1-phenyl-2-aminoethylthiophosphate hydrate is unique due to the presence of the thiophosphate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfur atom in the thiophosphate group can participate in unique chemical reactions, making this compound valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
119610-64-9 |
|---|---|
Formule moléculaire |
C8H13NNaO4PS |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
sodium;2-amino-1-phenylethanethiol;dihydrogen phosphate |
InChI |
InChI=1S/C8H11NS.Na.H3O4P/c9-6-8(10)7-4-2-1-3-5-7;;1-5(2,3)4/h1-5,8,10H,6,9H2;;(H3,1,2,3,4)/q;+1;/p-1 |
Clé InChI |
CGRCBQIDYJTKCV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(CN)S.OP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)

